2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
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Overview
Description
2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone is a chemical compound with the molecular formula C₁₁H₆BrCl₂NO₂ and a molecular weight of 334.98 g/mol . This compound is characterized by the presence of a bromine atom, a dichlorophenyl group, and an isoxazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone typically involves the bromination of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanol.
Oxidation: Formation of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2,4-dichlorophenyl)ethanone: Lacks the isoxazole ring, making it less versatile in certain synthetic applications.
1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness
2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone is unique due to the combination of the bromine atom, dichlorophenyl group, and isoxazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
IUPAC Name |
2-bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)7-2-1-6(13)3-8(7)14/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJZTLHKOJBVSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384085 |
Source
|
Record name | 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175334-69-7 |
Source
|
Record name | 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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